molecular formula C11H13BrF3N B1400742 (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine CAS No. 1262382-92-2

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine

Cat. No.: B1400742
CAS No.: 1262382-92-2
M. Wt: 296.13 g/mol
InChI Key: IDLRPSLLIPSPMS-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine is an organic compound that features a benzylamine structure substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine typically involves multiple steps. One common method starts with the preparation of 3-bromo-5-trifluoromethylbenzaldehyde, which can be synthesized from 4-bromo-2-trifluorotoluene through nitration and subsequent reduction . The benzaldehyde is then subjected to reductive amination with isopropylamine under hydrogenation conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalytic systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-trifluoromethylbenzyl)-methylamine
  • (3-Bromo-5-trifluoromethylbenzyl)-ethylamine
  • (3-Bromo-5-trifluoromethylbenzyl)-propylamine

Uniqueness

Compared to its analogs, (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine exhibits unique properties due to the presence of the isopropyl group. This group influences the compound’s steric and electronic characteristics, potentially enhancing its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLRPSLLIPSPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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